Cas no 38154-50-6 (6-Methyl-2-phenylpyridazin-3(2H)-one)

6-Methyl-2-phenylpyridazin-3(2H)-one structure
38154-50-6 structure
Product Name:6-Methyl-2-phenylpyridazin-3(2H)-one
CAS No:38154-50-6
MF:C11H10N2O
MW:186.20990228653
CID:1090338
PubChem ID:459137
Update Time:2025-04-20

6-Methyl-2-phenylpyridazin-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 6-Methyl-2-phenylpyridazin-3(2H)-one
    • 6-METHYL-2-PHENYL 3-PYRIDAZINONE
    • 6-methyl-2-phenylpyridazin-3-one
    • 38154-50-6
    • SCHEMBL16474745
    • AKOS006272078
    • DTXSID30332609
    • 6-methyl-2-phenyl-pyridazin-2-ium-3-ol
    • BDBM170694
    • 6-Methyl-2-phenyl-3(2H)-pyridazone
    • US9675593, 359
    • Inchi: 1S/C11H10N2O/c1-9-7-8-11(14)13(12-9)10-5-3-2-4-6-10/h2-8H,1H3
    • InChI Key: HAOIDJNHHQPEGC-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(C)=NN1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 186.0794
  • Monoisotopic Mass: 186.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • PSA: 32.67
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